molecular formula C11H12BrN3OS B4183228 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

货号 B4183228
分子量: 314.20 g/mol
InChI 键: DLTQSIHYQATZGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BRD-0705 and is a small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. The BET proteins are epigenetic readers that regulate gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.

科学研究应用

BRD-0705 has been shown to have potential applications in various research fields, including cancer, inflammation, and cardiovascular disorders. In cancer research, 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide inhibitors have been shown to suppress the expression of oncogenes and induce apoptosis in cancer cells. BRD-0705 has been reported to inhibit the growth of various cancer cell lines, including acute myeloid leukemia and multiple myeloma. In inflammation research, 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide inhibitors have been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. BRD-0705 has been reported to attenuate inflammation in a mouse model of acute lung injury. In cardiovascular research, 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide inhibitors have been shown to reduce atherosclerosis and improve endothelial function. BRD-0705 has been reported to reduce atherosclerosis in a mouse model of atherosclerosis.

作用机制

BRD-0705 inhibits the 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide family of proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. The 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide proteins regulate gene expression by recruiting transcriptional machinery to acetylated histones. By inhibiting the 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide proteins, BRD-0705 disrupts this process and leads to the suppression of gene expression. The exact mechanism by which BRD-0705 exerts its effects on cancer cells, inflammation, and cardiovascular disorders is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
BRD-0705 has been shown to have various biochemical and physiological effects. In cancer cells, BRD-0705 has been reported to induce apoptosis, inhibit proliferation, and reduce the expression of oncogenes. In animal models of inflammation, BRD-0705 has been reported to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In animal models of cardiovascular disorders, BRD-0705 has been reported to reduce atherosclerosis and improve endothelial function. However, the exact biochemical and physiological effects of BRD-0705 in humans are not fully understood and require further investigation.

实验室实验的优点和局限性

BRD-0705 has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been reported to have high selectivity for the 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide family of proteins. However, one of the limitations is that it has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively tested in humans, and its safety and efficacy in humans are not fully understood.

未来方向

There are several future directions for the research on BRD-0705. One direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases. Another direction is to investigate its combination with other drugs to enhance its efficacy and reduce its side effects. Additionally, further research is needed to understand the exact mechanism of action of BRD-0705 and its effects on different cell types and tissues. Finally, the safety and efficacy of BRD-0705 in humans need to be further investigated before it can be considered for clinical use.

属性

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTQSIHYQATZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。